2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a structurally complex heterocyclic molecule. Its core consists of a 1,2-dihydroisoquinolin-1-one scaffold substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-ethoxy-3-methoxyphenyl group.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-5-34-24-13-11-19(15-25(24)33-4)26-29-27(35-30-26)23-16-31(20-12-10-17(2)18(3)14-20)28(32)22-9-7-6-8-21(22)23/h6-16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZEVTWABGTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a novel chemical entity that combines various pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name: 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- Molecular Formula: C24H24N4O4
- Molecular Weight: 432.5 g/mol
- Purity: Typically around 95% .
Structural Representation
The compound features a complex structure that includes a dihydroisoquinoline core and an oxadiazole moiety, which are known to enhance biological activity through diverse mechanisms.
Anticancer Potential
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various cancer cell lines.
- Inhibition of Key Enzymes:
-
Cytotoxicity Studies:
- In vitro studies indicate that compounds similar to the one in focus exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
- Comparative studies have shown that some derivatives outperform established anticancer agents like doxorubicin.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The oxadiazole scaffold has been associated with a broad spectrum of biological activities including antibacterial and antifungal effects.
Case Studies
- A study demonstrated that certain oxadiazole derivatives displayed potent antimicrobial activity against various pathogens, suggesting that modifications to the phenyl rings can enhance efficacy .
- Another investigation highlighted the potential of these compounds in treating infections caused by resistant strains, emphasizing their role in modern antibiotic development .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound may possess additional pharmacological properties:
- Anti-inflammatory Activity: Some derivatives have shown promise in reducing inflammation markers in preclinical models.
- Antioxidant Effects: The presence of methoxy and ethoxy groups may contribute to antioxidant properties, protecting cells from oxidative stress .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally analogous molecules reported in recent literature (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s 1,2-dihydroisoquinolin-1-one core distinguishes it from triazole-based analogs (e.g., ), which may influence electronic properties and binding interactions. Isoquinoline derivatives are known for CNS activity, though the dihydro modification here may reduce planarity and alter solubility . The 1,2,4-oxadiazole ring in the target compound is less common in the cited analogs, except for 3-(3-(4-(2-methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid . Oxadiazoles are valued for metabolic stability and hydrogen-bonding capacity.
Substituent Effects: The 4-ethoxy-3-methoxyphenyl group on the oxadiazole may enhance lipophilicity compared to simpler methoxy or ethoxy substituents (e.g., ). This substitution pattern is analogous to antifungal triazol-3-ones but with a larger steric profile .
Biological Activity :
- Triazole-containing compounds (e.g., ) exhibit antifungal and antibiotic activities, likely due to interactions with fungal cytochrome P450 enzymes or bacterial cell walls. The target compound’s oxadiazole may confer distinct mechanisms, though experimental validation is needed.
- The absence of a sulfanyl or thioether group (common in triazole derivatives like ) in the target compound may reduce redox-mediated toxicity but could also limit metal-binding interactions critical for certain activities.
Synthetic Accessibility: The sodium ethoxide-mediated synthesis of triazolylthio ethanones (e.g., ) contrasts with the likely multi-step route required for the target compound’s oxadiazole and isoquinolinone assembly. Oxadiazoles typically require cyclization of amidoximes with carboxylic acid derivatives, which may complicate scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
